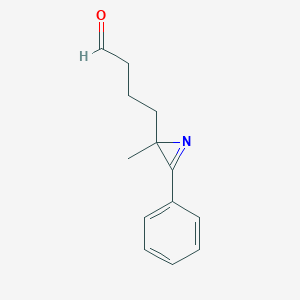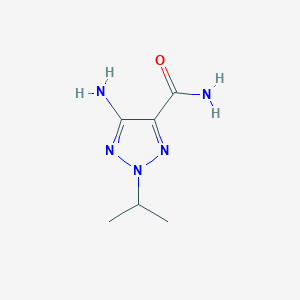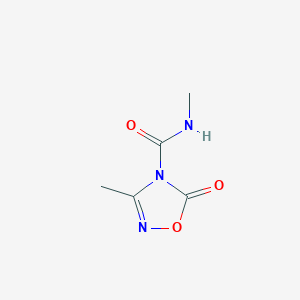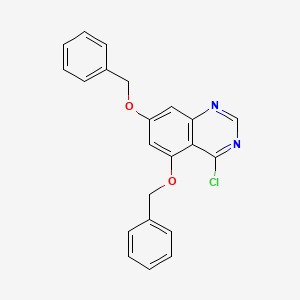
4-(2-Methyl-3-phenyl-2H-aziren-2-yl)butanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal is a compound belonging to the class of azirines, which are three-membered nitrogen-containing heterocycles. Azirines are known for their high ring strain and reactivity, making them valuable intermediates in organic synthesis. The presence of the azirine ring in 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal imparts unique chemical properties that are of interest in various fields of research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal typically involves the formation of the azirine ring followed by the introduction of the butanal group. One common method for synthesizing azirines is the oxidative cyclization of enamines. For example, the enamine precursor can be treated with molecular iodine under mild conditions to yield the azirine derivative . Another approach involves the use of phenyliodine (III) diacetate (PIDA) to mediate the oxidative cyclization of enamines .
Industrial Production Methods
Industrial production of azirines, including 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal, often relies on scalable and efficient methods. Rhodium-catalyzed rearrangement of α-oximino ketenes derived from α-diazo oxime ethers is one such method that allows for the preparation of azirines on a gram scale . This method provides high yields and can be adapted for large-scale production.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal undergoes various types of chemical reactions, including:
Oxidation: The azirine ring can be oxidized to form oxazoles or other heterocyclic compounds.
Reduction: Reduction of the azirine ring can lead to the formation of aziridines, which are less strained three-membered rings.
Substitution: The azirine ring can undergo nucleophilic substitution reactions, where nucleophiles attack the electrophilic carbon atoms of the ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include molecular iodine and phenyliodine (III) diacetate (PIDA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Major Products
Oxidation: Oxazoles and other heterocyclic compounds.
Reduction: Aziridines.
Substitution: Various substituted azirines depending on the nucleophile used.
Applications De Recherche Scientifique
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its potential use in drug development due to its unique chemical properties.
Industry: Utilized in the synthesis of fine chemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal involves its high reactivity due to the strained azirine ring. The azirine ring can act as an electrophile, reacting with nucleophiles such as amino acids in biological systems. This reactivity allows it to form covalent bonds with biological targets, potentially disrupting normal cellular functions .
Comparaison Avec Des Composés Similaires
Similar Compounds
Azirinomycin: A natural azirinecarboxylic acid with antibacterial properties.
Dysidazirine: A long-chain azirine that resembles sphingosine and can act as an antimetabolite.
Uniqueness
4-(2-Methyl-3-phenyl-2H-azirin-2-yl)butanal is unique due to its specific substitution pattern, which imparts distinct chemical properties. The presence of the butanal group provides additional reactivity and potential for further chemical modifications, making it a versatile compound in synthetic chemistry.
Propriétés
Numéro CAS |
62901-86-4 |
|---|---|
Formule moléculaire |
C13H15NO |
Poids moléculaire |
201.26 g/mol |
Nom IUPAC |
4-(2-methyl-3-phenylazirin-2-yl)butanal |
InChI |
InChI=1S/C13H15NO/c1-13(9-5-6-10-15)12(14-13)11-7-3-2-4-8-11/h2-4,7-8,10H,5-6,9H2,1H3 |
Clé InChI |
IQWMZYKMPSWMLU-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(=N1)C2=CC=CC=C2)CCCC=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(3S)-3-amino-3-carboxypropyl]-[[(2S,3S,4R,5R)-5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl]-methylsulfanium;sulfate](/img/structure/B15245236.png)
![2-[3-(2,6-Dimethylphenyl)propanoyl]thiobenzaldehyde](/img/structure/B15245238.png)
![tert-Butyl 6-(((benzyloxy)carbonyl)amino)-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B15245246.png)

![9-Methyl-3-phenyl[1,3,4]thiadiazino[5,6-b]indol-4a(9H)-ol](/img/structure/B15245273.png)

![5-Oxo-1,5-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonyl chloride](/img/structure/B15245285.png)


![benzyl N-[2-oxo-2-(N-propan-2-ylanilino)ethyl]carbamate](/img/structure/B15245304.png)

![5-Methoxy-1,3-dimethyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B15245311.png)


